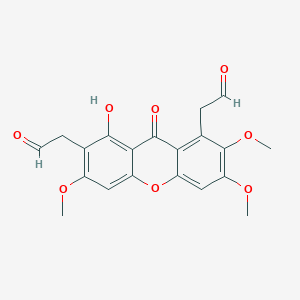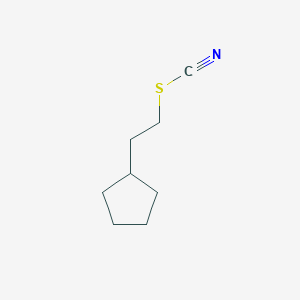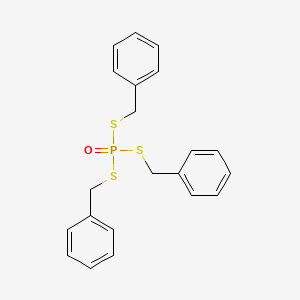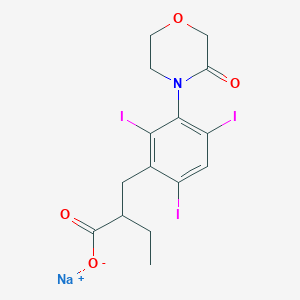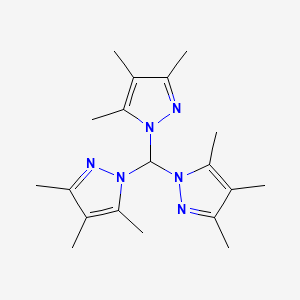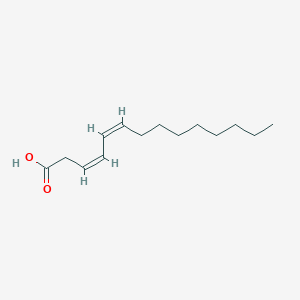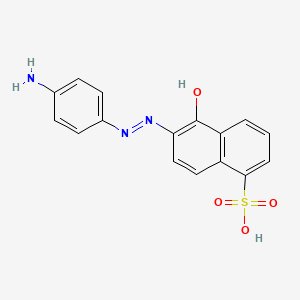![molecular formula C25H19NOSSn B14706227 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole CAS No. 18696-04-3](/img/structure/B14706227.png)
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is an organotin compound that features a benzoxazole ring substituted with a triphenylstannyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2-Mercaptobenzoxazole+Triphenyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group, converting it to a stannane or other lower oxidation state species.
Substitution: The triphenylstannyl group can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides (e.g., bromine) or Grignard reagents are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Stannanes or other reduced tin species.
Substitution: Various organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole involves its ability to form stable complexes with various substrates. The triphenylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the benzoxazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 2-[(Triphenylstannyl)sulfanyl]ethan-1-amine
- Triphenyltin hydride
- Triphenylstannane
Comparison: 2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole is unique due to the presence of both the benzoxazole ring and the triphenylstannyl sulfanyl group. This combination imparts distinct reactivity and stability compared to other organotin compounds. For example, while triphenyltin hydride is primarily used as a reducing agent, this compound can participate in a broader range of reactions due to the additional functional groups present.
Eigenschaften
CAS-Nummer |
18696-04-3 |
|---|---|
Molekularformel |
C25H19NOSSn |
Molekulargewicht |
500.2 g/mol |
IUPAC-Name |
1,3-benzoxazol-2-ylsulfanyl(triphenyl)stannane |
InChI |
InChI=1S/C7H5NOS.3C6H5.Sn/c10-7-8-5-3-1-2-4-6(5)9-7;3*1-2-4-6-5-3-1;/h1-4H,(H,8,10);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ORVRAKPRCYYVRH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


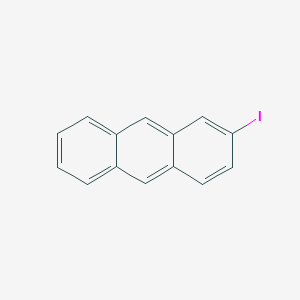
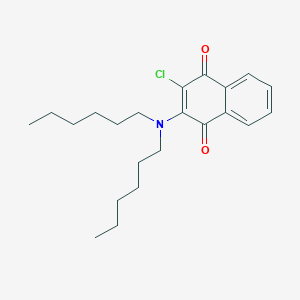


![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
